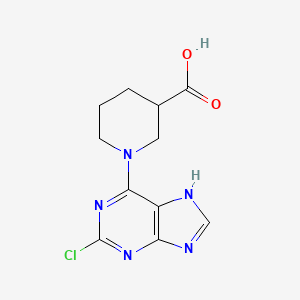
2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also act as an antimicrobial agent by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide has low toxicity and does not have any significant side effects. It has been found to be effective in inhibiting the growth of cancer cells and has shown promising results in animal studies. In addition, it has been shown to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide in lab experiments is its low toxicity and lack of significant side effects. This makes it a safer alternative to other chemicals that may have harmful effects on researchers. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide. One possible direction is to investigate its potential as an anticancer agent in clinical trials. Another direction is to further study its antimicrobial activity and develop new drugs for the treatment of bacterial infections. Additionally, more research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research.
In conclusion, 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is a chemical compound that has potential applications in various fields of scientific research. Its low toxicity and lack of significant side effects make it a safer alternative to other chemicals in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in clinical settings.
Métodos De Síntesis
The synthesis of 2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide involves the reaction of but-3-en-1-ol with N-(4-cyano-1-methylpiperidin-4-yl)propanamide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Aplicaciones Científicas De Investigación
2-(but-3-en-1-yloxy)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide has potential applications in various fields of scientific research. It has been studied for its antimicrobial activity against various bacterial strains. It has also been investigated for its potential as an anticancer agent. In addition, this compound has been used in the development of new drugs for the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-but-3-enoxy-N-(4-cyano-1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-4-5-10-19-12(2)13(18)16-14(11-15)6-8-17(3)9-7-14/h4,12H,1,5-10H2,2-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRWNCJESPJBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCN(CC1)C)C#N)OCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



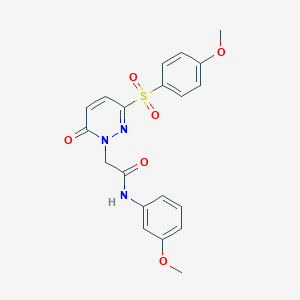
![2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2831908.png)
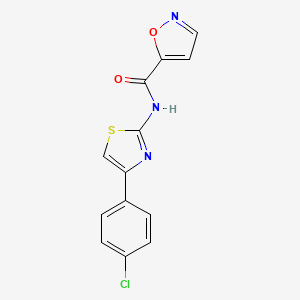
![Ethyl 6-ethyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2831910.png)

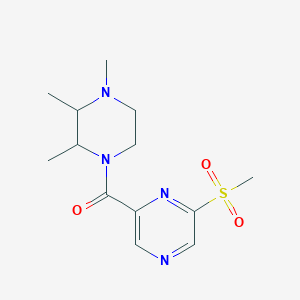
![7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B2831913.png)
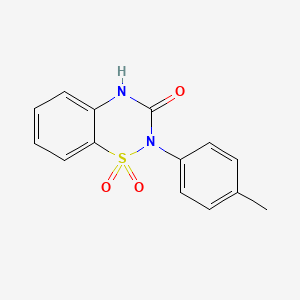
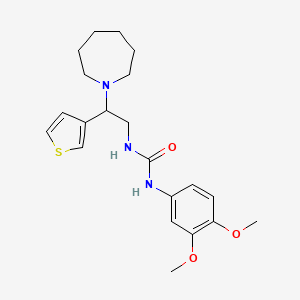
![(E)-2-cyano-N-(3-methoxypropyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2831923.png)
![2-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2831925.png)
